1-Octylpyridinium bromide
Overview
Description
- 1-Octylpyridinium bromide (also known as N-octylpyridinium bromide ) is a chemical compound with the molecular formula C₁₃H₂₂BrN . It belongs to the class of pyridinium salts .
- The compound consists of an octyl group (an eight-carbon alkyl chain) attached to a pyridine ring, with a bromide ion as the counterion.
- It is a hygroscopic solid that is soluble in organic solvents.
Synthesis Analysis
- 1-Octylpyridinium bromide can be synthesized through quaternization reactions between pyridine and 1-bromooctane .
- The reaction proceeds by replacing one of the pyridine hydrogen atoms with the octyl group, resulting in the formation of the quaternary ammonium salt.
Molecular Structure Analysis
- The molecular structure of 1-Octylpyridinium bromide consists of a pyridine ring with an octyl group attached to the nitrogen atom.
- The bromide ion balances the positive charge on the quaternary nitrogen.
Chemical Reactions Analysis
- 1-Octylpyridinium bromide can participate in various chemical reactions typical of quaternary ammonium salts, including nucleophilic substitution, acid-base reactions, and solvation processes.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 28-30°C (in ethyl ether solvent).
- Storage Temperature : Room temperature.
- Purity : 99% .
- Safety Information : It is classified as a warning substance with hazard statements related to ingestion, skin and eye irritation. Precautionary measures should be taken during handling.
Scientific Research Applications
Scalable Synthesis of Ionic Liquids
1-Octylpyridinium bromide has been synthesized in stirred and microstructured reactors, demonstrating its potential for large-scale production. This research is significant for the scalable synthesis of ionic liquids, a class of compounds with numerous industrial applications (Iken et al., 2012).
Molecular Interaction Studies
The molecular interactions between 1-Octylpyridinium bromide and amino acids/glycyl dipeptides have been explored using various physical methods. This research enhances our understanding of the behavior of ionic liquids in biological systems (Yan et al., 2020).
Cation-Anion Interactions
Studies using X-ray photoelectron spectroscopy have investigated how methylation affects the electronic environment of the pyridinium cation in compounds like 1-Octylpyridinium bromide. This research contributes to our knowledge of ionic interactions in various chemical environments (Men et al., 2020).
Application in Absorption Refrigeration Technology
The thermodynamic and physicochemical properties of 1-Octylpyridinium bromide solutions have been studied for potential use in absorption refrigeration technology. This highlights its potential as a working fluid in industrial applications (Królikowska et al., 2019).
Biodegradability and Environmental Impact
Research on the biodegradability of 1-Octylpyridinium bromide has provided insights into its environmental impact and potential for use in green chemistry. This is crucial for developing environmentally friendly industrial chemicals (Docherty et al., 2010).
Sample Preservation for Metagenomic Analyses
1-Octylpyridinium bromide-based methods have been developed for room temperature storage and transport of fecal samples, facilitating large-scale metagenomic studies and sample collection in remote areas (Han et al., 2018).
Thermochemistry of Ionic Liquids
Studies on the thermochemical properties of alkyl pyridinium bromide ionic liquids, including 1-Octylpyridinium bromide, provide valuable data for applications requiring thermal stability and energy transfer (Tong et al., 2010).
Electrodeposition of Nanostructures
Research into the electrodeposition of nanostructures using ionic liquids, including 1-Octylpyridinium bromide, shows potential for manufacturing nanoscale materials (Szymczak et al., 2012).
Safety And Hazards
- Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).
- Precautionary Statements : P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352.
Future Directions
- Research on 1-Octylpyridinium bromide could explore its applications in catalysis, extraction, and separation processes.
- Investigate its behavior in various solvents and under different conditions.
- Explore potential modifications to enhance its properties or tailor it for specific applications.
properties
IUPAC Name |
1-octylpyridin-1-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N.BrH/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;/h7,9-10,12-13H,2-6,8,11H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKPCMOUFKLBCM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883861 | |
Record name | Pyridinium, 1-octyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octylpyridinium bromide | |
CAS RN |
2534-66-9 | |
Record name | Octylpyridinium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2534-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridinium, 1-octyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002534669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridinium, 1-octyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridinium, 1-octyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-octylpyridinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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